4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Overview
Description
4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings, which are known for their significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent. One common method involves the reaction of 3-aminopyrazole with 5-methyl-3-phenylpyrazole-4-carbaldehyde in the presence of a base such as sodium ethoxide, followed by cyclization with morpholine under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cell signaling pathways that are crucial for cell proliferation and survival. This inhibition can result in the induction of apoptosis and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol
- 5,6-Diarylpyrazolo[1,5-a]pyrimidines
- 6,7-Diarylpyrazolo[1,5-a]pyrimidines
Uniqueness
4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. This structural feature also allows for greater flexibility in chemical modifications, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-13-11-16(20-7-9-22-10-8-20)21-17(19-13)15(12-18-21)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEDPLSNXHDQJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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